molecular formula C10H15NO B186005 2-[2'-(Methylamino)ethyl]benzenemethanol CAS No. 1915-39-5

2-[2'-(Methylamino)ethyl]benzenemethanol

Cat. No.: B186005
CAS No.: 1915-39-5
M. Wt: 165.23 g/mol
InChI Key: PKIHBCOFLAIJPR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 2-[2'-(Methylamino)ethyl]benzenemethanol

This compound is an aromatic amino alcohol. Its structure consists of a benzene (B151609) ring substituted with a methanol (B129727) group, which in turn has a 2'-(methylamino)ethyl group attached at the alpha carbon position. This compound is also recognized under various synonyms, the most common being α-[2-(Methylamino)ethyl]benzyl alcohol and N-Methyl-3-phenyl-3-hydroxypropylamine. chemscene.comsigmaaldrich.com

It is classified as a secondary amine and a primary alcohol. sigmaaldrich.com The compound is typically available as an off-white or white to light yellow solid in powder or crystal form. chemicalbook.comcymitquimica.com It serves as a key intermediate in the synthesis of other organic molecules. chemicalbook.comguidechem.com For instance, it is documented as an important intermediate in the preparation of Fluoxetine (B1211875). chemicalbook.comguidechem.com

Table 1: Chemical Identifiers and Properties

Property Value
CAS Number 42142-52-9 chemscene.comsigmaaldrich.com
Molecular Formula C₁₀H₁₅NO chemscene.com
Molecular Weight 165.23 g/mol chemscene.comsigmaaldrich.combiosynth.com
IUPAC Name α-[2-(Methylamino)ethyl]benzenemethanol
Common Synonyms 3-(Methylamino)-1-phenylpropan-1-ol, N-Methyl-3-phenyl-3-hydroxypropylamine sigmaaldrich.comcymitquimica.com
Appearance White to Light yellow powder/crystal cymitquimica.com
Melting Point 59-66 °C biosynth.com

| SMILES | CNCCC(O)c1ccccc1 chemscene.com |

Historical Context of Related Chemical Architectures in Academic Research

The chemical architecture of this compound belongs to the broader class of phenylethanolamines and β-amino alcohols, which have been a subject of extensive academic research for over a century. The history of this research field is closely linked to the study of catecholamines, a group of neurotransmitters that includes adrenaline (epinephrine) and noradrenaline (norepinephrine). wikipedia.org

The journey began with the isolation and purification of adrenaline in 1901 by Japanese chemist Jōkichi Takamine. wikipedia.org This was followed by the first chemical synthesis of its racemate in 1905. wikipedia.org These early discoveries spurred decades of research into the synthesis and biological activity of related structures. Scientists began to systematically modify the core phenylethanolamine structure to understand how changes in chemical composition affected their physiological actions.

Throughout the 20th century, academic research focused heavily on the synthesis of β-amino alcohols, as this motif is central to many biologically active compounds. nih.govresearchgate.net Various synthetic routes were developed, with one of the simplest and most studied being the ring-opening of epoxides with an amine. researchgate.netresearchgate.net Early synthetic methods for phenylethanolamine itself included the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org The study of these compounds was not limited to their synthesis; a significant body of work has been dedicated to understanding their structure-activity relationships (SAR), exploring how substitutions on the aromatic ring and the amino group influence their interaction with biological targets like adrenergic receptors. nih.govnih.govyoutube.com This foundational academic work paved the way for the development of a vast array of compounds with specific biological functions.

Significance of the Benzenemethanol Core and Methylaminoethyl Moiety in Chemical Science

The two primary structural components of the molecule, the benzenemethanol core and the methylaminoethyl moiety, are individually significant in chemical science. Their combination within a single molecule creates a versatile chemical entity.

The benzenemethanol core , also known as benzyl (B1604629) alcohol, is a fundamental building block in organic chemistry. commonorganicchemistry.com It is widely used as a precursor for a variety of esters and ethers, which have applications in the perfume, soap, and flavor industries. atamanchemicals.comwikipedia.org As a reagent, benzyl alcohol is used for introducing the benzyl protecting group, a common strategy in multi-step organic synthesis. commonorganicchemistry.com Its utility also extends to its role as a polar solvent with low toxicity and a low vapor pressure, making it useful for inks, paints, lacquers, and epoxy resin coatings. wikipedia.orgbrenntag.com

The methylaminoethyl moiety is a cornerstone of medicinal chemistry and pharmacology. This structural feature is integral to the class of compounds known as phenethylamines and phenylethanolamines, which includes numerous neurotransmitters and biologically active molecules. youtube.combiomolther.org The presence of a secondary amine separated from a phenyl ring by a carbon chain is a key pharmacophore. The specific arrangement in the subject molecule, with a hydroxyl group on the carbon adjacent to the phenyl ring (a β-hydroxyl group) and a methyl group on the nitrogen, is characteristic of potent adrenergic compounds like epinephrine. wikipedia.orgnih.gov Extensive structure-activity relationship (SAR) studies have demonstrated that these features—the hydroxyl group, the length of the alkyl chain, and the substitution on the amine—are critical for binding to and activating adrenergic and other receptors. nih.govyoutube.com This moiety's ability to participate in ionic and hydrogen bonding interactions is fundamental to its biological role. youtube.com

The compound this compound itself is noted as a valuable intermediate for the synthesis of more complex molecules, such as certain pharmaceutical agents. chemicalbook.comguidechem.com This highlights the practical significance of combining the benzenemethanol and methylaminoethyl scaffolds in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1915-39-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[2-[2-(methylamino)ethyl]phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-11-7-6-9-4-2-3-5-10(9)8-12/h2-5,11-12H,6-8H2,1H3

InChI Key

PKIHBCOFLAIJPR-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1CO

Canonical SMILES

CNCCC1=CC=CC=C1CO

Synonyms

2-[2'-(METHYLAMINO)ETHYL]BENZENEMETHANOL

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Methylamino Ethyl Benzenemethanol

Established Synthetic Pathways for 2-[2'-(Methylamino)ethyl]benzenemethanol

Classical methods for synthesizing phenethylamine (B48288) derivatives like this compound typically involve multi-step sequences starting from readily available aromatic precursors. Two common strategies are the reduction of a nitrile or an amide intermediate.

One prominent pathway begins with a suitable ortho-substituted benzene (B151609) derivative, such as (2-(hydroxymethyl)phenyl)acetonitrile. This precursor can be subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, yielding 2-(2-aminoethyl)benzyl alcohol. Subsequent N-methylation of the primary amine furnishes the target secondary amine, this compound. The catalytic reduction of nitriles is a well-established industrial method for producing primary amines, often utilizing catalysts like Raney Nickel or Palladium on carbon (Pd/C). orgsyn.orgbme.huresearchgate.net The reaction conditions, including solvent, temperature, and pressure, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.huresearchgate.net

An alternative classical route involves the reduction of an amide. This pathway could start from (2-(hydroxymethyl)phenyl)acetic acid, which is first converted to its corresponding N-methyl amide, N-methyl-2-(2-(hydroxymethyl)phenyl)acetamide, by reaction with methylamine. The final step is the reduction of this amide to the desired amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrosilylation followed by hydrolysis. organic-chemistry.orgrsc.org

Table 1: Comparison of Classical Synthesis Routes

RouteKey PrecursorKey TransformationCommon Reagents/CatalystsReference
Nitrile Reduction(2-(hydroxymethyl)phenyl)acetonitrileCatalytic HydrogenationH₂, Raney Ni, Pd/C, Rh orgsyn.orgbme.huresearchgate.net
Amide ReductionN-methyl-2-(2-(hydroxymethyl)phenyl)acetamideChemical or Catalytic ReductionLiAlH₄, Silanes/Catalyst organic-chemistry.orgrsc.org

The specified molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis in the context of producing a single enantiomer of this specific compound is not applicable.

However, the principles of stereoselective synthesis are highly relevant for producing chiral analogs, particularly β-amino alcohols, which are structurally related and are valuable building blocks in medicinal chemistry. nih.govacs.orgrsc.org Asymmetric synthesis of these analogs often focuses on the enantioselective reduction of a prochiral ketone or the asymmetric amination of an alcohol or alkene. nih.govwikipedia.orgrsc.org

For instance, the asymmetric reduction of prochiral ketones is a cornerstone for producing chiral secondary alcohols. wikipedia.orgrsc.orgacs.org This can be achieved using chiral catalysts, such as oxazaborolidines (CBS reduction) or transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands. wikipedia.orgmdpi.comacs.org These methods allow for the conversion of prochiral ketones into chiral, non-racemic alcohols with high enantioselectivity. wikipedia.org Similarly, the development of catalytic asymmetric amination reactions, including borrowing hydrogen catalysis and radical C-H amination, provides powerful tools for accessing chiral β-amino alcohols from a range of starting materials. nih.govacs.org

Novel Synthetic Route Development for this compound and its Analogues

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign routes. This includes the use of advanced catalytic systems and innovative reaction designs like multi-component reactions.

Catalysis is central to the modern synthesis of amines and alcohols. For the synthesis of phenethylamines, catalyst-mediated reactions offer significant advantages in terms of efficiency and selectivity.

Catalytic Hydrogenation of Nitriles : While a classical technique, significant progress has been made in developing highly selective heterogeneous catalysts for the hydrogenation of nitriles to primary amines. bme.huresearchgate.net Supported palladium catalysts, for instance, have been shown to be effective under continuous-flow conditions, which can offer better control and scalability. nih.gov The choice of metal, support, and reaction medium are all critical factors in maximizing the yield of the primary amine. bme.huresearchgate.net

Catalytic Amide Reduction : Transition-metal-free methods for amide reduction have emerged as a safer and more sustainable alternative to traditional metal hydride reagents. Systems using catalysts like tris(pentafluorophenyl)boron or abnormal N-heterocyclic carbene (aNHC) potassium complexes with silanes as the reducing agent can efficiently reduce a wide range of amides to their corresponding amines under mild conditions. organic-chemistry.orgrsc.orgnih.gov

Cross-Electrophile Coupling : A novel approach for synthesizing β-phenethylamine scaffolds involves the cross-coupling of two different electrophiles. acs.orgnih.govacs.org For example, a photocatalytic, nickel-catalyzed coupling between aliphatic aziridines and aryl iodides has been developed. acs.orgnih.govacs.orgucla.edu This method is notable for its modularity and for proceeding under mild conditions without the need for stoichiometric metallic reductants. acs.orgnih.gov

Table 2: Modern Catalyst-Mediated Reactions for Phenethylamine Synthesis

Reaction TypeCatalyst System ExampleKey AdvantageReference
Nitrile HydrogenationPolysilane/SiO₂-supported PalladiumHigh selectivity, continuous-flow compatible nih.gov
Amide ReductionaNHC-Potassium Complex / HBPinTransition-metal-free, gram-scale applicable nih.gov
Cross-Electrophile CouplingNi(glyme)Cl₂ / 4CzIPN (photocatalyst)High modularity, mild conditions acs.orgnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. numberanalytics.comorganic-chemistry.org While a direct MCR for this compound is not established, several MCRs are instrumental in synthesizing related amino alcohol and complex amine structures.

The Ugi Reaction : This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. numberanalytics.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com The versatility of the Ugi reaction allows for the creation of large libraries of compounds for screening purposes and can be combined with other reactions to further increase chemical diversity. wikipedia.orgorganic-chemistry.org

The Passerini Reaction : As one of the first MCRs discovered, the Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. beilstein-journals.orgwikipedia.org Variations of this reaction, such as using hexafluoroisopropanol (HFIP) as the acid component, have been developed to provide one-pot access to β-amino alcohols after a subsequent reduction step. acs.orgnih.govrsc.org

Other MCRs : Reactions like the Strecker synthesis (for α-amino nitriles) and the Petasis reaction (for allylic, propargylic, or α-hydroxy amines) are also powerful tools for constructing amine-containing molecules from simple building blocks. nih.govnih.gov A domino multicomponent reaction using a TiCl₃/t-BuOOH system has also been reported for the one-pot synthesis of 1,2-amino alcohols from an amine, an aldehyde, and methanol (B129727). acs.org

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for chemical modification: the secondary amine and the primary benzylic alcohol. This allows for a wide range of derivatization strategies to explore structure-activity relationships or to synthesize more complex molecules.

N-Functionalization : The secondary amine is a nucleophilic center that can readily undergo reactions such as acylation (to form amides), alkylation (to form tertiary amines), and arylation. These transformations allow for the introduction of a vast array of functional groups.

O-Functionalization : The primary alcohol can be acylated to form esters or alkylated to form ethers. These reactions modify the steric and electronic properties of the benzylic position.

Intramolecular Cyclization : A particularly interesting transformation is the potential for intramolecular cyclization. Through a "hydrogen shuttling" mechanism, often catalyzed by ruthenium complexes, the amino alcohol can undergo an intramolecular condensation. rsc.org Depending on the reaction conditions, this can lead to different cyclic products. For this compound, cyclization would lead to the formation of a seven-membered ring, specifically a substituted 2,3,4,5-tetrahydro-1H-benzo[c]azepine. The selective formation of the cyclic amine versus a cyclic amide (lactam) can often be controlled by additives like water or a hydrogen acceptor. rsc.orgrsc.org Such heterocyclic scaffolds are of interest in medicinal chemistry.

Compound Names

Chemical Modification of the Hydroxyl Group

The hydroxyl group (-OH) on the benzylic carbon is a prime target for chemical derivatization. Its reactivity allows for the introduction of various functional groups, which can significantly impact the molecule's polarity, solubility, and metabolic stability.

One common modification is esterification , where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester. This transformation can be used to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent compound. For instance, acylation with pivaloyl chloride could yield a pivalate (B1233124) ester, a strategy often employed to increase lipophilicity and improve oral absorption.

Another approach involves the formation of ethers . Alkylation of the hydroxyl group, for example, using an alkyl halide in the presence of a base, results in an ether linkage. This modification can alter the molecule's hydrogen bonding capacity and steric profile.

The following table summarizes potential modifications of the hydroxyl group:

Reaction Type Reagent Resulting Functional Group Potential Impact
EsterificationCarboxylic acid, Acyl halide, Acid anhydrideEsterIncreased lipophilicity, Prodrug formation
EtherificationAlkyl halide, Williamson ether synthesisEtherAltered polarity and steric hindrance

Chemical Modification of the Methylamino Group

The secondary amine (-NHCH₃) in the ethylamino side chain is another key site for chemical alteration. Its basicity and nucleophilicity allow for a range of reactions that can modulate the compound's properties.

N-Alkylation can be achieved by reacting the amine with an alkyl halide. This would result in a tertiary amine, potentially altering its pKa and interaction with biological targets. Further alkylation could lead to the formation of a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and significantly increasing water solubility.

Acylation of the methylamino group with acyl chlorides or anhydrides yields an amide. This transformation removes the basic character of the nitrogen atom and introduces a new functional group that can participate in different biological interactions. This strategy is also a common approach in prodrug design. ijpcbs.com

Reductive amination offers another route for modification. Reaction with an aldehyde or ketone in the presence of a reducing agent can introduce a variety of substituents onto the nitrogen atom.

Potential modifications of the methylamino group are outlined in the table below:

Reaction Type Reagent Resulting Functional Group Potential Impact
N-AlkylationAlkyl halideTertiary amine, Quaternary ammonium saltAltered basicity, Increased water solubility
AcylationAcyl chloride, Acid anhydrideAmideNeutralization of basicity, Prodrug formation
Reductive AminationAldehyde/Ketone, Reducing agentSubstituted amineIntroduction of diverse substituents

Modifications to the Benzenemethanol Core

The aromatic ring of the benzenemethanol core provides a scaffold for introducing substituents that can influence the molecule's electronic properties, lipophilicity, and metabolic profile.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be employed to introduce various groups onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing hydroxyl and ethylamino groups and can significantly affect the compound's biological activity.

For instance, the introduction of a halogen atom (e.g., fluorine, chlorine) can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Conversely, adding a hydroxyl or methoxy (B1213986) group can alter the molecule's polarity and potential for hydrogen bonding.

The table below summarizes potential modifications to the benzenemethanol core:

Reaction Type Reagent Resulting Modification Potential Impact
NitrationNitric acid, Sulfuric acidNitro group substitutionAltered electronic properties
HalogenationHalogen, Lewis acidHalogen substitutionIncreased metabolic stability, Altered lipophilicity
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcyl group substitutionIntroduction of a ketone functionality
Friedel-Crafts AlkylationAlkyl halide, Lewis acidAlkyl group substitutionIncreased lipophilicity

Prodrug Design Principles Applied to this compound

The application of prodrug strategies to this compound aims to overcome potential limitations in its physicochemical or pharmacokinetic properties, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. ijpcbs.comirjmets.com The core principle is to mask one or more of the compound's functional groups with a promoiety that is cleaved in vivo to release the active parent drug. ijpcbs.comacs.org

Bioreversible Derivatives for Modulated Biological Activity

Bioreversible derivatives are prodrugs designed to undergo enzymatic or chemical transformation in the body to regenerate the parent drug. ijpcbs.com This approach can be used to modulate the biological activity by controlling the rate and site of drug release. nih.govresearchgate.net

For this compound, esterification of the hydroxyl group is a classic example of creating a bioreversible derivative. The resulting ester can be more lipophilic, facilitating its passage through cell membranes. Once inside the body, esterase enzymes can hydrolyze the ester bond, releasing the active alcohol.

Similarly, creating an amide or a carbamate (B1207046) from the methylamino group can produce a prodrug that is hydrolyzed by amidases or other enzymes to liberate the parent amine. The choice of the promoiety is critical and should be tailored to be non-toxic and easily excreted. ijpcbs.comacs.org

Functional Group Strategies in Prodrug Design

The hydroxyl and methylamino groups are the primary handles for prodrug design in this compound. ijpcbs.com

Strategies for the Hydroxyl Group:

Esters: As mentioned, forming esters can enhance lipophilicity and membrane permeability. The rate of hydrolysis can be tuned by varying the steric and electronic properties of the acyl group.

Carbonates and Carbamates: Reacting the hydroxyl group with a chloroformate or an isocyanate can yield carbonates and carbamates, respectively. These linkages can also be designed for enzymatic cleavage.

Strategies for the Methylamino Group:

Amides: Acylation of the amine to form an amide is a common strategy to create prodrugs with improved stability or altered solubility. ijpcbs.com

N-Acyloxyalkoxy Carbamates: These are more complex prodrug systems that can offer better control over the release kinetics of the parent amine.

N-Mannich Bases: These derivatives can be formed by reacting the amine with formaldehyde (B43269) and a suitable CH-acidic compound. They are often used to improve the water solubility of a drug.

The following table provides examples of functional group strategies for prodrug design:

Target Functional Group Prodrug Linkage Activating Mechanism Potential Advantage
HydroxylEsterEsterase-mediated hydrolysisImproved lipophilicity, Enhanced absorption
MethylaminoAmideAmidase-mediated hydrolysisIncreased stability, Masking of basicity
HydroxylCarbonateEnzymatic cleavageControlled release
MethylaminoCarbamateEnzymatic cleavageModulated physicochemical properties

Structural Elucidation and Conformational Analysis of 2 2 Methylamino Ethyl Benzenemethanol

Spectroscopic Characterization Techniques for 2-[2'-(Methylamino)ethyl]benzenemethanol

Spectroscopic techniques are fundamental in determining the structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Based on data from related compounds, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows google.com:

Aromatic Protons (Ar-H): A multiplet signal appearing in the range of δ 7.22–7.40 ppm is characteristic of the five protons on the benzene (B151609) ring.

Methine Proton (O-CH): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet around δ 4.95 ppm.

Methylene (B1212753) Protons (N-CH₂): The two protons on the carbon adjacent to the nitrogen atom typically show as a multiplet around δ 2.90 ppm.

Methyl Protons (N-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is observed around δ 2.45 ppm.

Methylene Protons (C-CH₂-C): The protons of the methylene group situated between the aromatic ring and the nitrogen-containing ethyl group are expected to appear as a multiplet in the range of δ 1.70–1.90 ppm. google.com

¹H NMR Spectral Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityNumber of Protons
Ar-H7.22–7.40Multiplet5
O-CH4.95Multiplet1
N-CH₂2.90Multiplet2
N-CH₃2.45Singlet3
C-CH₂-C1.70–1.90Multiplet2

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts for this compound are predicted based on standard values for similar functional groups libretexts.org:

Aromatic Carbons (C=C): The carbons of the benzene ring are expected to resonate in the region of δ 125-145 ppm.

Carbinol Carbon (C-O): The carbon atom bonded to the hydroxyl group typically appears in the δ 60-80 ppm range.

Methylene and Methyl Carbons (C-N, C-C): The carbons of the ethylamino side chain are expected in the δ 30-60 ppm region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands libretexts.orglibretexts.org:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: A moderate absorption band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the aromatic ring typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).

C-H Stretch (Aliphatic): The C-H stretching vibrations of the aliphatic parts of the molecule (the ethyl and methyl groups) are expected in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to one or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ range.

C-O Stretch: The C-O stretching vibration of the alcohol is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

C-N Stretch: The C-N stretching of the amine is typically observed in the 1020-1250 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Secondary Amine (-NH)N-H Stretch3300-3500Moderate
Aromatic RingC-H Stretch3000-3100Variable
Aliphatic ChainsC-H Stretch2850-3000Variable
Aromatic RingC=C Stretch1450-1600Medium, Sharp
AlcoholC-O Stretch1000-1260Strong
AmineC-N Stretch1020-1250Variable

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (molar mass: 165.23 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 165.

The fragmentation pattern is influenced by the presence of the hydroxyl and methylamino groups. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway libretexts.org.

Predicted key fragments for this compound would include:

Loss of a methyl group (M-15): Resulting in a fragment with m/z 150.

Loss of an ethylamino group (M-44): Leading to a fragment at m/z 121.

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group: This would generate a resonance-stabilized benzylic cation at m/z 107.

Alpha-cleavage adjacent to the nitrogen: This could lead to a fragment at m/z 44, corresponding to [CH₂=NHCH₃]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring in this compound is the primary determinant of its UV-Vis spectrum. Aromatic compounds typically exhibit characteristic absorption bands in the UV region science-softcon.de.

For this compound, two main absorption bands are expected:

An intense band around 200-210 nm, corresponding to the π → π* transition of the benzene ring.

A weaker, fine-structured band in the region of 250-270 nm, which is characteristic of the benzenoid system.

The presence of the hydroxyl and methylamino substituents on the side chain is not expected to significantly shift these absorption maxima, as they are not directly conjugated with the aromatic ring.

Advanced Structural Analysis of this compound

Beyond standard spectroscopic methods, more advanced techniques can provide a deeper understanding of the three-dimensional structure and conformation of molecules.

X-ray Crystallography Studies of Related Compounds

To date, no specific X-ray crystallographic studies have been published for this compound itself. However, crystallographic data from structurally related compounds, such as other substituted phenylethanolamines, can provide valuable insights into the likely bond parameters and conformational preferences of the molecule. Such studies on analogous structures help in building accurate molecular models and understanding how the molecule might interact with other molecules.

Chiroptical Spectroscopy for Stereoisomers

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules like this compound. Due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group, this compound exists as a pair of enantiomers: (R)-2-[2'-(Methylamino)ethyl]benzenemethanol and (S)-2-[2'-(Methylamino)ethyl]benzenemethanol.

These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. The enantiomers of a compound are expected to exhibit nearly perfect mirror-image ECD spectra. nih.gov For the compound , the phenyl group acts as the primary chromophore. The interaction of this chromophore with the chiral center gives rise to characteristic signals, known as Cotton effects, in the ultraviolet region of the spectrum (typically 200-300 nm). nih.gov

It is anticipated that one enantiomer will display a positive Cotton effect (a peak in the ECD spectrum), while the other will show a negative Cotton effect (a trough) of nearly equal magnitude at the same wavelength. nih.govresearchgate.net This mirror-image relationship allows for the unambiguous assignment of the absolute configuration of each stereoisomer when compared with established standards or computational predictions. Furthermore, the amplitude of the signal is directly proportional to the enantiomeric excess of the sample, making ECD a valuable tool for determining enantiopurity. nih.gov

Illustrative Chiroptical Data for the Stereoisomers of this compound

StereoisomerWavelength of Maximum Absorption (λmax)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-enantiomer~260 nmPositive (+)+5000
(S)-enantiomer~260 nmNegative (-)-4980

Note: The data in the table is illustrative, based on typical values for phenyl-containing chiral compounds, and serves to demonstrate the expected principles of chiroptical analysis.

Conformational Dynamics and Preferred Conformations of this compound

The biological activity of a flexible molecule is intrinsically linked to the specific three-dimensional shapes, or conformations, it can adopt. This compound possesses significant conformational flexibility due to the rotation around the single bonds of its ethylamine (B1201723) side chain. The study of the energetics and populations of different conformers is known as conformational analysis. nih.gov

While the molecule exists in a relatively planar, zig-zag chain conformation in the solid crystal state due to intermolecular hydrogen bonding, its conformation in solution is markedly different. nih.gov In solution, particularly in non-polar environments, intramolecular forces dictate the preferred conformation. For 1,3-amino alcohols, intramolecular hydrogen bonds between the hydroxyl group (donor) and the amino group (acceptor) are the dominant stabilizing interaction. nih.gov This interaction leads to the formation of a six-membered pseudo-ring, which preferentially adopts a chair-like arrangement to minimize torsional strain. nih.gov This "chair-like" conformer is considered to be the most stable and, therefore, the most populated conformation in solution.

Influence of Functional Groups on Conformation

The preferred conformation of this compound is a result of the interplay between the steric and electronic properties of its three key functional groups: the phenyl ring, the hydroxyl group, and the secondary methylamino group.

Hydroxyl (-OH) and Methylamino (-NHCH₃) Groups : The primary interaction governing the conformation is the intramolecular hydrogen bond between the hydroxyl hydrogen and the lone pair of electrons on the nitrogen atom of the methylamino group. nih.gov This attraction favors a folded, cyclic-like structure over an extended linear one.

Phenyl (C₆H₅) Group : The bulky phenyl group tends to occupy an equatorial position in the pseudo-chair conformation. This minimizes steric hindrance, specifically 1,3-diaxial interactions, that would occur if it were in an axial position.

Influence of Functional Groups on the Preferred Conformation

Functional GroupPrimary InfluenceEffect on Conformation
Hydroxyl (-OH)Hydrogen Bond DonorInitiates the formation of a six-membered intramolecular hydrogen-bonded ring. nih.gov
Methylamino (-NHCH₃)Hydrogen Bond Acceptor & Steric BulkParticipates in the stabilizing hydrogen bond; the methyl group adds steric constraints. nih.gov
Phenyl (C₆H₅)Steric BulkFavors an equatorial position in the pseudo-chair arrangement to minimize steric strain.

Conformational Restriction Strategies in Analog Design

The inherent flexibility of phenethylamine-type molecules means that only a fraction of the molecules may be in the "bioactive" conformation required for binding to a biological target at any given time. A powerful strategy in medicinal chemistry is to design analogs with reduced conformational flexibility. nih.gov This "conformational restriction" can lock the molecule into its preferred bioactive shape, potentially leading to increased potency and selectivity. nih.gov

For a molecule like this compound, this is typically achieved by incorporating the flexible ethylamine side chain into a new ring system. This approach limits the number of possible rotamers and fixes the spatial relationship between key functional groups.

Common strategies include:

Formation of a Tetralin Ring : Incorporating the ethylamine side chain and the phenyl ring into a partially saturated bicyclic system, such as a 2-aminotetralin, restricts the side-chain's movement. nih.gov This has been shown to enhance binding affinity in related phenylethylamine analogs. nih.gov

Creation of Piperidine (B6355638) Analogs : Fusing the side chain into a piperidine ring is another effective method to constrain the N-to-phenyl distance and orientation. This creates a more rigid scaffold where the substituents adopt defined equatorial or axial positions.

These strategies provide valuable information about the spatial requirements of the target receptor's binding site and can lead to the development of more effective and selective therapeutic agents. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 2 Methylamino Ethyl Benzenemethanol

Reaction Mechanisms Involving the Methylamino Group

The secondary amine, specifically the methylamino group, is a key center of reactivity in 2-[2'-(Methylamino)ethyl]benzenemethanol. Its lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a participant in various chemical reactions.

Nucleophilic Reactivity of the Amine

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to readily attack electron-deficient centers. The nucleophilicity of amines is a well-established principle in organic chemistry, with secondary amines generally exhibiting strong nucleophilic character. masterorganicchemistry.com In the context of this compound, this nucleophilicity enables it to participate in reactions such as SN2 substitutions. youtube.com For instance, it can react with alkyl halides, where the nitrogen atom displaces the halide to form a new carbon-nitrogen bond.

The basicity of the amine also plays a crucial role in its reactivity. While strong bases can lead to undesired acid-base reactions, the moderate basicity of a secondary amine like the one in this molecule is typically well-suited for nucleophilic catalysis and other transformations. masterorganicchemistry.com

Participation in Condensation Reactions (e.g., Imine Formation)

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org The methylamino group of this compound can readily participate in such reactions, particularly with carbonyl compounds like aldehydes and ketones.

A prominent example is the formation of imines. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of an imine, which contains a carbon-nitrogen double bond. biosynth.com This reaction is often reversible and can be catalyzed by either acid or base. The formation of imines is a fundamental transformation in organic synthesis and is crucial in the construction of various nitrogen-containing heterocyclic compounds. nih.gov

Reactivity of the Hydroxyl Group in this compound

The hydroxyl (-OH) group attached to the benzylic carbon is another significant reactive site within the molecule. Its ability to act as a nucleophile and to be converted into other functional groups makes it a versatile handle for chemical modification.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivative, such as an acid chloride or anhydride. libretexts.org This reaction, typically catalyzed by a strong acid, results in the formation of an ester. libretexts.orgresearchgate.netnih.gov For example, the reaction of this compound with acetic acid would yield the corresponding acetate (B1210297) ester.

Similarly, the hydroxyl group can participate in etherification reactions. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Aromatic Ring Functionalization and Reactivity

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, although the existing substituents will influence the position of the incoming electrophile. organic-chemistry.org The hydroxyl and the (methylamino)ethyl groups are generally ortho-, para-directing activators. However, under acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a meta-directing deactivator.

Metabolic processes in biological systems can also lead to the functionalization of the aromatic ring, primarily through hydroxylation. nih.gov This process, often catalyzed by cytochrome P450 enzymes, typically involves the formation of an epoxide intermediate that rearranges to a phenol. nih.gov

Intramolecular Interactions and Their Impact on Reactivity

For instance, the formation of an intramolecular hydrogen bond can decrease the availability of the nitrogen's lone pair for external reactions, thus reducing its nucleophilicity. Conversely, this interaction might increase the electron density on the hydroxyl oxygen, potentially enhancing its nucleophilicity in certain reactions. The specific stereochemistry of the molecule, if chiral, will also play a significant role in determining the extent and nature of these intramolecular interactions. nist.gov

Hydrogen Bonding in this compound

The structure of this compound, featuring a hydroxyl group on the benzylic carbon and a methylamino group on the ethyl side chain, allows for the formation of intramolecular hydrogen bonds. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this molecule, two primary types of intramolecular hydrogen bonds are conceivable: one where the hydroxyl group acts as the hydrogen bond donor and the nitrogen atom of the amino group acts as the acceptor (OH···N), and another where the amino group is the donor and the hydroxyl oxygen is the acceptor (NH···O).

Computational studies on analogous simple amino alcohols, such as 2-aminoethanol and 3-aminopropanol, provide insight into the relative strengths and conformational consequences of such bonds. nih.gov Generally, the OH···N interaction is significantly stronger and more stabilizing than the NH···O interaction. researchgate.net For a series of amino-alcohols with the general structure HO(CH₂)nNH₂, the stability gained from the formation of an intramolecular hydrogen bond is found to be maximal when the resulting ring structure is most stable, which is often for five- or six-membered rings. nih.gov In the case of this compound, an OH···N hydrogen bond would form a six-membered ring, suggesting a potentially stable conformation.

For instance, theoretical studies on benzyl (B1604629) alcohol have explored weak intramolecular hydrogen bonds, such as OH···π interactions, where the hydroxyl group interacts with the electron cloud of the phenyl ring. rsc.org In this compound, the flexible ethylamino side chain could allow for conformations where the hydroxyl or amino group interacts with the phenyl ring, in addition to the primary OH···N and NH···O interactions.

The presence and nature of hydrogen bonding are critical in determining the three-dimensional structure of the molecule, which in turn affects its reactivity. The specific conformation stabilized by intramolecular hydrogen bonding will influence the proximity and orientation of reactive sites, impacting subsequent chemical reactions.

Table 1: Computational Data on Intramolecular Hydrogen Bonding in Related Amino Alcohols

This table presents computational data for simple amino alcohols that serve as models for understanding the potential hydrogen bonding in this compound. The data is derived from theoretical studies on these analogous compounds.

CompoundType of Intramolecular H-BondCalculated Stabilization Energy (kcal/mol)H-Bond Length (Å)
2-AminoethanolOH···N~5-7~1.9-2.1
3-AminopropanolOH···N~4-6~2.0-2.2
2-(Methylamino)-ethanolNH···OWeaker than OH···NLonger than OH···N

Note: The values presented are approximate and derived from general findings in computational chemistry literature for these or structurally similar molecules. nih.govresearchgate.net Specific values can vary based on the computational method and basis set used.

Proton Transfer Mechanisms (e.g., ESIPT)

Proton transfer is a fundamental chemical reaction that involves the movement of a proton (H⁺) from one atom to another. nih.gov In molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like an amino group), this transfer can occur intramolecularly. A particularly interesting case is Excited-State Intramolecular Proton Transfer (ESIPT), a photochemical process where the proton transfer occurs after the molecule has been promoted to an electronically excited state by absorbing light. nih.gov

The ESIPT process typically involves a molecule with a pre-existing intramolecular hydrogen bond in its ground state. nih.gov Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, can increase significantly. This change in electronic distribution facilitates the rapid transfer of the proton along the hydrogen bond, leading to the formation of a transient tautomeric species. nih.govresearchgate.net This new species often has distinct photophysical properties, such as a different fluorescence emission wavelength, compared to the original molecule. nih.gov

For this compound, the presence of the hydroxyl (proton donor) and amino (proton acceptor) groups connected by a flexible chain suggests the potential for ESIPT. The process would be initiated by the formation of an intramolecular hydrogen bond (likely OH···N) in the ground state. Following excitation with light, the proton from the hydroxyl group could be transferred to the nitrogen atom.

The feasibility and dynamics of an ESIPT reaction are governed by several factors, including the strength of the intramolecular hydrogen bond in the excited state, the energy barrier for the proton transfer, and the surrounding solvent environment. researchgate.net Theoretical calculations, such as the construction of potential energy curves for the ground and excited states, are instrumental in studying the mechanism of ESIPT. researchgate.netresearchgate.net These curves can reveal whether the proton transfer is a barrierless process or if it requires surmounting an energy barrier. researchgate.net

While no specific studies on the ESIPT of this compound have been identified, research on other molecules containing similar functionalities, like 3-hydroxyflavone (B191502) derivatives, demonstrates that the strengthening of the intramolecular hydrogen bond in the excited state is a key factor that facilitates the proton transfer process. researchgate.netresearchgate.net The solvent can also play a crucial role, sometimes mediating the proton transfer or altering the energy landscape of the reaction. researchgate.net

Table 2: Key Factors Influencing Excited-State Intramolecular Proton Transfer (ESIPT)

This table outlines the general requirements and influencing factors for the ESIPT process, which are applicable in assessing the potential for this reaction in this compound.

FactorDescriptionRelevance to this compound
Proton Donor/Acceptor Pair The molecule must contain both acidic (proton-donating) and basic (proton-accepting) functional groups.The hydroxyl (-OH) group can act as a proton donor, and the methylamino (-NHCH₃) group can act as a proton acceptor.
Intramolecular Hydrogen Bond A pre-existing hydrogen bond in the ground state is necessary to hold the donor and acceptor in close proximity and provide a pathway for the proton.The flexible side chain allows for the formation of a stabilizing six-membered ring via an OH···N hydrogen bond.
Photo-induced Acidity/Basicity Change Upon electronic excitation, the acidity of the donor group and the basicity of the acceptor group must increase to drive the transfer.This is a common phenomenon for hydroxyl and amino groups attached to aromatic systems, though not directly documented for this specific molecule.
Favorable Excited-State Potential Energy Surface The energy barrier for proton transfer in the excited state should be low or non-existent to allow for a rapid reaction.This would require specific computational modeling for this compound to determine.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can influence the stability of the different forms and the kinetics of the transfer. researchgate.netThe reactivity in different solvents would likely vary, affecting the efficiency of any potential ESIPT process.

Computational Chemistry and Molecular Modeling of 2 2 Methylamino Ethyl Benzenemethanol

Quantum Chemical Calculations of 2-[2'-(Methylamino)ethyl]benzenemethanol

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of a molecule. For a compound like this compound, these calculations can predict its most stable three-dimensional shape and how it might interact with other molecules.

While specific, in-depth published DFT studies on this compound are limited, the methodologies are well-established from research on related molecules, such as its derivative, fluoxetine (B1211875). nih.govrsc.org A theoretical DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation. For related structures, it has been suggested that the most stable conformation involves a gauche arrangement between the hydroxyl group and the phenyl ring, which serves to minimize steric hindrance while optimizing potential intramolecular hydrogen bonding.

DFT calculations would also be used to determine key electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov In a related fluoxetine-charge transfer complex, the HOMO-LUMO gap was calculated to be 3.646 eV, indicating its relative stability. nih.gov Similar calculations for this compound would be invaluable in predicting its reactivity in synthetic pathways.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For this molecule, the hydroxyl and methylamino groups would be expected to show negative potential (red/yellow), indicating regions that can donate electrons or accept protons, while the hydrogen atoms of these groups would show positive potential (blue), indicating proton-donating sites.

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds. Several key descriptors for this compound have been computationally predicted and are available across various chemical databases. These descriptors provide a snapshot of the molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.

DescriptorPredicted ValueSource
Molecular Weight165.23 g/mol chemspider.com
Molecular FormulaC₁₀H₁₅NO chemspider.com
XLogP3-AA1.3 guidechem.com
Topological Polar Surface Area (TPSA)32.3 Ų guidechem.comnih.gov
Hydrogen Bond Donor Count2 guidechem.comnih.gov
Hydrogen Bond Acceptor Count2 guidechem.comnih.gov
Rotatable Bond Count4 guidechem.comnih.gov
Complexity110 guidechem.com

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the fundamental mechanisms of biological processes.

Given that this compound is a direct precursor to fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), a logical target for hypothetical docking studies would be the human serotonin transporter (hSERT). nih.govresearchgate.net Docking simulations of fluoxetine with hSERT have identified key interactions within the binding pocket. researchgate.netresearchgate.net

An analysis of this compound docked into the hSERT binding site would likely reveal several important interactions:

Hydrogen Bonding: The hydroxyl (-OH) and the secondary amine (-NH) groups are potent hydrogen bond donors and acceptors. These groups could form crucial hydrogen bonds with polar residues in the active site of a target protein, such as serine or threonine. researchgate.net For example, studies with fluoxetine show hydrogen bonding with residues like α4-Ser251. researchgate.net

Aromatic Interactions: The phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The ethyl chain and the phenyl ring contribute to the molecule's hydrophobicity, allowing for van der Waals interactions with nonpolar residues in the protein's active site. researchgate.net

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of the ligand to the target protein. The binding affinity is often expressed as a docking score or a predicted inhibition constant (Ki).

For this compound, docking into the hSERT transporter would likely show a lower binding affinity compared to fluoxetine. This is because fluoxetine's trifluoromethylphenoxy group provides additional, significant interactions with the receptor that are absent in its precursor. researchgate.net However, the docking could still reveal a favorable binding mode, suggesting that the precursor molecule has the correct foundational structure to fit within the active site. The predicted binding affinity, while weaker than the final drug, would be a critical parameter in understanding the structure-activity relationship during the drug design process. For comparison, molecular docking studies of fluoxetine against the serotonin receptor have yielded high binding affinities. nih.govnih.gov

Molecular Dynamics Simulations and Conformational Sampling

While quantum mechanics can find a molecule's most stable state, molecular dynamics (MD) simulations allow for the exploration of its behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational changes and flexibility.

A study of the crystal structure of a related isomer, 3-methylamino-3-phenylpropan-1-ol, revealed that in the solid state, the molecules are connected by O—H⋯N and N—H⋯O hydrogen bonds, forming chains and a three-dimensional network. nih.gov This contrasts with solution-state studies of similar amino alcohols, where intramolecular hydrogen bonds are more prevalent, leading to chair-like conformations. nih.gov

An MD simulation of this compound in an aqueous environment would provide valuable insights into its conformational flexibility. Key findings from such a simulation would likely include:

The range of conformations the molecule can adopt in solution.

The stability of intramolecular hydrogen bonds between the hydroxyl and methylamino groups.

The dynamics of the rotatable bonds, particularly the rotation around the C-C bonds of the ethyl chain and the C-phenyl bond.

This information is crucial for understanding how the molecule might adapt its shape upon approaching and binding to a protein target, a concept known as "induced fit". nih.gov The conformational flexibility of the methylamino group is a key feature that would allow it to orient itself optimally to form hydrogen bonds within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to associate the chemical structure of a molecule with its biological activity in a quantitative manner. nih.govsysrevpharm.org For analogues of this compound, QSAR studies can be employed to predict the biological activities of novel derivatives and to understand the specific molecular features that influence their pharmacological effects. nih.gov This approach is instrumental in rational drug design, allowing for the prioritization of compounds for synthesis and testing, thereby conserving resources and avoiding unnecessary animal testing. nih.gov By developing mathematical models, QSAR can elucidate the mechanisms of action within a series of related compounds and guide the modification of the lead structure to enhance desired activities. nih.govsysrevpharm.org

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that begins with a dataset of this compound analogues that have experimentally determined biological activities. The core of model development involves calculating molecular descriptors and using statistical regression to formulate a relationship between these descriptors and the observed activity. nih.gov

Molecular Descriptors Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. For a series of this compound analogues, a wide range of descriptors would be calculated to capture the structural variations among the compounds. These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the partition coefficient (log P) being the most common.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide precise information on electronic structure, charge distribution, and reactivity.

The table below illustrates some of the key molecular descriptors that could be used in a QSAR study of this compound analogues.

Descriptor ClassDescriptor NameDescription
Hydrophobic LogPThe logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Topological Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule; relates to drug transport properties.
Steric Molecular Weight (MW)The mass of one mole of the substance.
3D-Descriptors van der Waals Surface AreaThe total surface area of the molecule, reflecting its size and shape.

Model Building Once descriptors are calculated, a statistical method is used to build the predictive model. Multiple Linear Regression (MLR) is a common technique where a linear equation is generated to correlate the biological activity with the most relevant descriptors. mdpi.comnih.gov The process is often iterative, using methods like stepwise regression to select a combination of descriptors that provides the best statistical fit without overfitting the data. nih.gov The resulting model takes the form of an equation where the biological activity is a function of the selected descriptors, allowing for the prediction of activity for new, unsynthesized analogues. mdpi.com

Statistical Validation of QSAR Models

Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and has genuine predictive power for new chemical entities. researchgate.netresearchgate.net A model that is not rigorously validated may produce misleading results. researchgate.net The validation process consists of two main stages: internal validation and external validation.

Internal Validation Internal validation assesses the stability and robustness of the model using only the initial training dataset. The most common method is cross-validation. nih.gov

Leave-One-Out Cross-Validation (LOO-CV): In this technique, one compound is removed from the training set, and a model is built with the remaining compounds. This model then predicts the activity of the removed compound. The process is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated correlation coefficient, denoted as Q² or r²cv. mdpi.comnih.gov A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

Y-Randomization: This method, also known as Y-scrambling, involves randomly shuffling the biological activity values of the training set while keeping the descriptor matrix unchanged. researchgate.netmdpi.com A new QSAR model is then developed with this scrambled data. This process is repeated multiple times. If the original model is robust, the resulting models from the scrambled data will have very low R² and Q² values, confirming that the original correlation was not due to chance. researchgate.net

External Validation External validation is considered the most conclusive test of a model's predictive ability. researchgate.net It involves using the QSAR model, which was developed using the training set, to predict the biological activities of an external test set of compounds that were not used during model development. mdpi.comnih.gov The predictive performance is quantified by the predictive R² (R²pred). researchgate.net

The table below summarizes the key statistical parameters used for validating a QSAR model. A reliable model should satisfy multiple statistical criteria.

ParameterSymbolDescriptionGenerally Accepted Value
Coefficient of Determination Measures the goodness-of-fit of the model to the training set data. nih.gov> 0.6 nih.gov
Cross-validated R² Q² (or r²cv)Measures the internal predictive ability of the model via cross-validation. mdpi.comnih.gov> 0.5 nih.gov
Predictive R² for Test Set R²predMeasures the model's ability to predict the activity of an external test set. researchgate.net> 0.6
Root Mean Square Error RMSERepresents the standard deviation of the residuals (prediction errors). researchgate.netAs low as possible

High agreement between the experimental and predicted activities for the test set compounds indicates that the model has strong predictive power and can be reliably used to estimate the activity of new this compound analogues. mdpi.com

Structure Activity Relationship Sar Studies of 2 2 Methylamino Ethyl Benzenemethanol and Its Derivatives

Impact of Stereochemistry on Biological Activity Profiles

The presence of a chiral center at the benzylic carbon, where the hydroxyl group is attached, means that 2-[2'-(Methylamino)ethyl]benzenemethanol can exist as two non-superimposable mirror images, or enantiomers. This stereochemistry plays a pivotal role in determining the compound's interaction with biological targets, which are themselves chiral.

Enantiomeric Differences in Biological Interactions

In the broader class of phenylethanolamines, it is well-established that the stereochemical configuration at the carbon bearing the hydroxyl group significantly influences biological activity. For many adrenergic compounds, which share a structural resemblance to this compound, the (R)-enantiomer is often the more potent form. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which allows for a more favorable interaction with the binding sites of target receptors.

While specific studies on the enantiomers of this compound are not extensively documented in publicly available research, the principles derived from related phenylethanolamines suggest that one enantiomer will likely exhibit significantly greater affinity and efficacy for its biological targets than the other. The differential binding is attributed to the precise spatial orientation of the hydroxyl, amino, and phenyl groups, which must complement the topography of the receptor's binding pocket to initiate a biological response.

Role of Functional Groups in Modulating Activity

Benzene (B151609) Ring Substitutions

The aromatic benzene ring serves as a critical scaffold for interaction with biological receptors, often through van der Waals forces and pi-pi stacking interactions. The nature, position, and number of substituents on this ring can dramatically influence the compound's activity.

For phenylethanolamines in general, the substitution pattern on the benzene ring is a key determinant of their selectivity for different types of adrenergic receptors. For instance, hydroxyl groups at the 3' and 4' positions are often crucial for potent alpha- and beta-adrenergic activity, respectively. The absence of such substitutions in this compound suggests a different receptor interaction profile.

Table 1: Hypothetical Impact of Benzene Ring Substitutions on the Biological Activity of this compound Derivatives

Substitution PositionSubstituent TypePredicted Effect on ActivityRationale
3' or 4'Hydroxyl (-OH)Potential increase in adrenergic activityMimics endogenous catecholamines.
4'Methoxy (B1213986) (-OCH3)May alter selectivity and metabolismIncreases lipophilicity and can influence receptor subtype interaction.
AnyHalogen (e.g., -Cl, -F)Could enhance binding affinity through halogen bondingCan also alter electronic properties and metabolic stability.
AnyAlkyl (e.g., -CH3)May increase lipophilicity and affect receptor fitSteric bulk can either enhance or hinder binding depending on the receptor pocket.

Note: This table is based on established principles of medicinal chemistry and SAR of related phenylethanolamines, as specific data for this compound derivatives is not available.

Amino Group Modifications

The secondary methylamino group is a key feature of this compound, contributing to its basicity and ability to form ionic bonds with receptor sites. Alterations to this group can significantly impact receptor selectivity and potency.

In the broader phenylethanolamine class, the size of the alkyl substituent on the nitrogen atom is a well-known modulator of activity. Increasing the steric bulk of the N-substituent generally leads to a decrease in alpha-adrenergic activity and an increase in beta-adrenergic activity. For example, replacing the methyl group with a larger group like isopropyl or tert-butyl often enhances beta2-adrenergic selectivity.

Again, specific studies on N-substituted derivatives of this compound are scarce. However, it is reasonable to extrapolate that such modifications would follow similar trends observed for other phenylethanolamines.

Table 2: Predicted Effects of Amino Group Modifications on the Receptor Selectivity of this compound Analogues

N-SubstituentPredicted Receptor SelectivityRationale
-H (Primary Amine)Likely increased alpha-adrenergic activitySmaller substituent fits better into the alpha-receptor binding site.
-CH(CH3)2 (Isopropyl)Increased beta-adrenergic activityLarger, bulkier group favors interaction with the more accommodating beta-receptor binding pocket.
-C(CH3)3 (tert-Butyl)Enhanced beta2-adrenergic selectivityThe even larger tert-butyl group often directs binding specifically to the beta2-subtype.
-CH2-Phenyl (Benzyl)May introduce interactions with other receptor typesThe aromatic ring can introduce new binding interactions.

Note: This table is based on established SAR principles for phenylethanolamines due to the lack of specific data for this compound derivatives.

Hydroxyl Group Modifications

The benzylic hydroxyl group is a crucial functional group in many phenylethanolamines, capable of forming hydrogen bonds with receptor sites. Its presence and configuration are often critical for high-affinity binding and intrinsic activity.

Modification or removal of this hydroxyl group typically leads to a significant decrease in potency. For instance, converting the hydroxyl group to an ether or an ester would alter its hydrogen bonding capability and could change the compound's pharmacokinetic profile. The complete removal of the hydroxyl group would result in a phenethylamine (B48288) derivative, which generally exhibits different pharmacological properties compared to its phenylethanolamine counterpart.

Conformational Effects on Receptor Binding and Biological Response

The flexibility of the ethylamine (B1201723) side chain in this compound allows the molecule to adopt various conformations in solution. However, for effective receptor binding, the molecule must assume a specific, low-energy conformation that is complementary to the binding site of the target receptor. This "bioactive conformation" is critical for initiating the signal transduction cascade that leads to a biological response.

Rigidification and Flexible Analogues

The conformation of the ethylamine side chain in this compound is a critical determinant of its biological activity. Both rigidification and the introduction of flexibility into this part of the molecule have been explored to understand the optimal spatial arrangement for receptor binding.

Rigidification Analogues:

Conformationally restricting the flexible ethylamine side chain of phenylethanolamine-like molecules through cyclization has been a key strategy to probe the bioactive conformation. By locking the side chain into a more defined orientation, researchers can assess which spatial arrangements are favorable for interaction with the target receptor. For instance, the cyclization of phenylethylamines to form 1,2-heterocyclized compounds has been investigated. nih.gov Such rigid analogues can provide a clearer picture of the necessary orientation of key functional groups, such as the amine and hydroxyl moieties, for optimal binding. nih.gov

Studies on conformationally constrained phenethylamine analogs have shown that the orientation of oxygen lone pairs and the conformation of the ethyl linker are crucial for activity at certain receptors. nih.gov For example, in the context of 5-HT2 receptor ligands, it has been demonstrated that for optimal activity, the free lone pair electrons of a 2-oxygen should be oriented syn and the 5-oxygen lone pairs anti relative to the ethylamine moiety. nih.gov While these findings are on a related class of compounds, they highlight the importance of conformational control.

One of the classic examples of rigidification in a related class of compounds, phenylethanolamines, involves the synthesis of aminotetralin derivatives. These molecules incorporate the ethylamine side chain into a fused ring system, thereby restricting its conformational freedom. This approach has proven useful in understanding the stereochemical requirements for binding to enzymes like phenylethanolamine N-methyltransferase (PNMT).

Compound Type Structural Modification Effect on Conformational Freedom General Impact on Activity
Acyclic Phenylethanolamines Open ethylamine side chainHigh flexibilityActivity is dependent on adopting the correct conformation at the receptor.
Cyclized Phenylethylamines Ethylamine side chain incorporated into a heterocyclic ringReduced flexibility, fixed orientation of substituentsCan lead to increased or decreased activity depending on whether the fixed conformation is optimal for receptor binding. nih.gov
Aminotetralin Derivatives Ethylamine side chain part of a fused aliphatic ringSignificant restriction of conformational freedomOften leads to enhanced selectivity and potency for specific receptors by locking the molecule in a bioactive conformation.

Flexible Analogues:

In contrast to rigidification, the synthesis of more flexible analogues can also provide valuable SAR insights. Increasing the length of the linker between the phenyl ring and the amino group, for instance, can help to determine the optimal distance between these two key pharmacophoric elements for receptor interaction. While specific studies on flexible analogues of this compound are not extensively documented in publicly available literature, the general principles of SAR suggest that altering the flexibility can have a profound impact on activity.

For example, in a series of pirlindole (B1663011) analogues, which are also monoamine oxidase inhibitors, flexible analogues demonstrated potent inhibition of both MAO-A and MAO-B, whereas rigid analogues were more selective for MAO-A. nih.gov This suggests that increased flexibility can sometimes lead to a broader spectrum of activity.

Identification of Pharmacophore Models for this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, which is structurally related to monoamine neurotransmitters, pharmacophore models are instrumental in understanding its interactions with targets such as monoamine transporters or metabolizing enzymes.

Given its structural similarity to phenylethanolamines, pharmacophore models developed for inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT) can provide relevant insights. A study aimed at discovering novel human PNMT (hPNMT) inhibitors established several pharmacophore maps based on a known inhibitor. nih.govresearchgate.net One successful pharmacophore model (Map II) consisted of the following features: nih.gov

One hydrogen bond acceptor: This feature is crucial for interacting with hydrogen bond donor residues in the receptor's binding site.

One hydrogen bond donor: This feature can form a hydrogen bond with an acceptor group on the receptor.

One lipophilic feature: This indicates the importance of a non-polar, hydrophobic region for binding, likely through van der Waals interactions.

This particular model successfully identified novel hPNMT inhibitors and highlighted key interactions, such as a hydrogen bond between a hydrogen bond donor on the inhibitor and the amino acid residue Lys57 of hPNMT, as well as stacked hydrophobic interactions between an aromatic region of the inhibitor and the side-chain of Phe182. nih.gov Furthermore, water-mediated interactions with Asn39 and Asn267 were also identified as important for activity. nih.gov

The general pharmacophore for monoamine transporter inhibitors, to which this compound is related, often includes:

An aromatic ring that can engage in π-π stacking interactions.

A protonatable amine that forms a salt bridge with an acidic residue in the transporter.

A specific distance and orientation between the aromatic ring and the amine.

The development of such pharmacophore models is a critical step in the rational design of new, more potent, and selective ligands. By understanding the key molecular features required for binding, medicinal chemists can design novel compounds with improved therapeutic profiles.

Pharmacophoric Feature Description Potential Corresponding Group in this compound
Hydrogen Bond Acceptor An atom or group that can accept a hydrogen bond.The oxygen atom of the hydroxyl group.
Hydrogen Bond Donor An atom or group that can donate a hydrogen in a hydrogen bond.The hydrogen atom of the hydroxyl group and the hydrogen on the secondary amine.
Lipophilic/Aromatic Region A non-polar region that interacts with hydrophobic pockets in the receptor.The benzene ring.
Protonatable Amine An amine group that can be protonated at physiological pH to form a positive charge.The methylamino group.

Biological Target Interactions and Mechanistic Investigations in Vitro Studies

Receptor Binding Kinetics and Thermodynamics

Association and Dissociation Rates with Biological Receptors

No specific studies providing data on the association (k_on) or dissociation (k_off) rates of 2-[2'-(Methylamino)ethyl]benzenemethanol with any biological receptors have been identified. Such kinetic parameters are crucial for understanding the duration of a ligand-receptor interaction and are often determined through techniques like surface plasmon resonance or radioligand binding assays over time. The absence of this information precludes a detailed discussion of its binding kinetics.

Ligand-Receptor Selectivity Studies

Comprehensive ligand-receptor selectivity profiles for this compound are not available. While it is a precursor to fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), this does not mean that the precursor itself shares the same selectivity profile. chemicalbook.com For instance, atomoxetine, for which this compound is a related substance, is a selective norepinephrine (B1679862) reuptake inhibitor and also interacts with the NMDA receptor. nih.govdrugbank.com However, specific binding affinity data (e.g., K_i or K_d values) for this compound across a panel of receptors are not documented.

Enzyme Inhibition and Activation Studies

Information regarding the direct inhibition or activation of specific enzymes by this compound is limited. Its primary role is as a synthetic precursor rather than a direct modulator of enzymatic activity.

Biochemical Potency Determination

There is no available data determining the biochemical potency of this compound, such as IC₅₀ or EC₅₀ values, against specific enzymes. Such data is essential for quantifying the concentration at which a compound can inhibit or activate an enzyme by 50%. nih.govsemanticscholar.org

Molecular Mechanism of Action Elucidation (In Vitro)

The molecular mechanism of action for this compound has not been specifically elucidated in vitro. General information suggests that as an aromatic amino alcohol, it has the potential to interact with biological targets. theclinivex.com However, without specific binding or enzymatic data, any proposed mechanism would be speculative. Its established role is as an impurity and an intermediate in the synthesis of other active pharmaceutical ingredients. synzeal.com

Investigation of Signal Transduction

There is no specific information available in the provided search results detailing investigations into the signal transduction mechanisms affected by this compound. Research into the effects of other substances, such as ethanol, on signal transduction pathways like those involving phospholipase D and MAP kinase has been conducted, but similar studies on this compound are not present in the search findings. nih.govnih.gov

In Vitro Biological Activity Screening of this compound and its Analogues

The in vitro biological activity of this compound, a compound belonging to the class of aromatic alcohols, and its analogues has been a subject of limited investigation in the available literature. scielo.org.zanih.gov

Antimicrobial Activity Investigations

Benzyl (B1604629) alcohols and phenols are generally recognized for their antimicrobial properties, which are often attributed to their ability to disrupt cell membranes. scielo.org.zanih.gov While specific empirical data and minimum inhibitory concentration (MIC) values from recent studies on this compound are not detailed in the provided search results, its structural classification as a benzyl alcohol suggests potential for such activity. scielo.org.zanih.gov Studies on various lipophilic derivatives of phenols and benzyl alcohols have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. scielo.org.za

Table 1: Investigated Antimicrobial Activity of Related Compound Classes

Compound Class Activity Noted Reference
Benzyl Alcohols General antimicrobial action, alteration of bacterial membranes. scielo.org.zanih.gov

This table is based on general findings for the compound classes and does not represent specific data for this compound.

Antitumor Activity Research

The provided search results contain no information on the in vitro antitumor activity of this compound or its direct structural analogues. Research on other heterocyclic compounds, such as methyl-2-benzimidazolecarbamate and various 1,2,4-oxadiazole (B8745197) derivatives, has shown antitumor effects by inducing apoptosis or modulating immune responses, but these compounds are not structurally analogous to this compound. nih.govdoi.org

Anti-inflammatory and Antioxidant Activity Studies

No studies were found in the search results that specifically investigate the anti-inflammatory or antioxidant properties of this compound or its analogues. While the antioxidant and anti-inflammatory activities of various natural and synthetic compounds, including benzimidazole (B57391) derivatives and flavanones, have been reported, this research does not extend to the target compound. nih.govnih.govmdpi.com

Other Biologically Relevant Interactions

No information regarding other biologically relevant in vitro interactions of this compound was found in the provided search results.

Computational Predictions of Metabolic Pathways and Stability of 2 2 Methylamino Ethyl Benzenemethanol

Predictive Models for Chemical Stability

Predictive models for the chemical stability of a compound like 2-[2'-(Methylamino)ethyl]benzenemethanol would typically assess its susceptibility to degradation under various conditions. These models often rely on identifying chemically labile functional groups within the molecule. The structure of this compound, which contains a secondary amine and a secondary alcohol on a flexible alkyl chain attached to a benzene (B151609) ring, presents several sites that could be prone to degradation. sigmaaldrich.comcymitquimica.com

Key Functional Groups and Potential Instabilities:

Secondary Alcohol: The benzylic alcohol is a potential site for oxidation. Depending on the chemical environment (e.g., presence of oxidizing agents), it could be oxidized to a ketone.

Secondary Amine: The methylamino group is susceptible to oxidation and N-dealkylation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Stability
Molecular Weight 165.23 g/mol chemscene.comInfluences diffusion and interaction with metabolizing enzymes.
LogP 1.3295 chemscene.comIndicates moderate lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.26 Ų chemscene.comRelates to the compound's ability to form hydrogen bonds, impacting solubility and transport.
Hydrogen Bond Donors 2 chemscene.comThe alcohol and amine groups can donate hydrogen bonds, influencing interactions.
Hydrogen Bond Acceptors 2 chemscene.comThe oxygen and nitrogen atoms can accept hydrogen bonds.
Rotatable Bonds 4 chemscene.comIndicates conformational flexibility, which can affect binding to enzymes.

This table contains computationally predicted data for this compound.

Theoretical Analysis of Metabolic Transformations

The metabolism of xenobiotics like this compound is primarily categorized into Phase I and Phase II reactions. Computational models predict these transformations by identifying sites within the molecule that are susceptible to enzymatic modification, predominantly by the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions. nih.govnih.gov

Phase I Metabolic Predictions:

N-Demethylation: The secondary amine is a prime target for CYP-mediated oxidation, leading to the removal of the methyl group to form the primary amine analog, 2-(2-aminoethyl)benzenemethanol. This is a very common metabolic pathway for compounds containing an N-methyl group.

Oxidative Deamination: Following or preceding N-demethylation, the primary or secondary amine could undergo oxidative deamination, catalyzed by monoamine oxidases (MAO) or CYPs, to form an aldehyde intermediate. This aldehyde would then likely be further oxidized to a carboxylic acid.

Hydroxylation: While the molecule already possesses a hydroxyl group, aromatic hydroxylation on the benzene ring is a possibility, though generally less favored than oxidation of the alkyl-amine side chain.

Alcohol Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one.

Phase II Metabolic Predictions:

Glucuronidation: The secondary alcohol is a very likely site for conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. This process increases water solubility and facilitates excretion.

Sulfation: The alcohol group could also undergo sulfation by sulfotransferase (SULT) enzymes, another common Phase II conjugation reaction.

Table 2: Predicted Major Metabolic Pathways for this compound

Metabolic ReactionPredicted MetaboliteEnzyme Family (Predicted)
N-Demethylation2-(2-aminoethyl)benzenemethanolCytochrome P450 (CYP)
Alcohol Oxidation3-(methylamino)-1-phenylpropan-1-oneAlcohol Dehydrogenase (ADH), CYP
GlucuronidationThis compound-O-glucuronideUDP-glucuronosyltransferase (UGT)
Oxidative DeaminationPhenylpropionaldehyde derivativeMonoamine Oxidase (MAO), CYP

This table outlines the theoretically predicted metabolic transformations for this compound.

Rational Design for Enhanced Metabolic Stability (In Vitro Context)

Based on the predicted metabolic liabilities, rational design strategies can be proposed to create analogs with enhanced metabolic stability in an in vitro setting. nih.gov The goal is to modify the molecule at its metabolically "soft" spots to hinder enzymatic degradation without losing desired activity.

Strategies for a Hypothetical Redesign:

Blocking N-Demethylation: Replacing the N-methyl group with a larger, bulkier alkyl group (e.g., ethyl or isopropyl) could sterically hinder the approach of CYP enzymes, thus reducing the rate of N-dealkylation.

Protecting the Benzylic Alcohol:

Fluorination: Introducing fluorine atoms on the phenyl ring, particularly at positions ortho to the side chain, can alter the electronic properties and sterically shield the alcohol from oxidation.

Methylation: Converting the secondary alcohol to a methyl ether would prevent its oxidation and conjugation, though this would significantly alter the compound's physicochemical properties.

Modifying the Alkyl Chain: Introducing a methyl group on the carbon adjacent to the nitrogen (the alpha-carbon) could provide steric hindrance to both N-dealkylation and oxidative deamination.

Table 3: Example Strategies for Rational Design to Improve Metabolic Stability

Metabolic LiabilityDesign StrategyRationale
N-DemethylationReplace N-methyl with N-ethyl or N-cyclopropylIncreased steric bulk hinders CYP enzyme access.
Alcohol OxidationIntroduction of ortho-fluoro groups on the phenyl ringElectronic withdrawal and steric shielding can decrease the rate of oxidation.
Oxidative DeaminationIntroduction of an α-methyl group on the ethyl chainSteric hindrance at the carbon adjacent to the nitrogen can block MAO/CYP access.

This table presents hypothetical design strategies to enhance the in vitro metabolic stability of this compound.

Advanced Analytical Methodologies for 2 2 Methylamino Ethyl Benzenemethanol Detection and Quantification in Research Samples

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 2-[2'-(Methylamino)ethyl]benzenemethanol from other components in a sample mixture prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For compounds similar in structure to this compound, such as other phenethylamines, reversed-phase HPLC is a common approach. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The addition of modifiers like formic acid to the mobile phase can improve peak shape and resolution. nih.gov Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. researchgate.net

Given that this compound is a chiral compound, existing as two enantiomers, chiral HPLC is essential for their separation. This is critical in pharmaceutical research, where enantiomers can exhibit different biological activities. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are employed to achieve enantiomeric resolution. nih.govcsfarmacie.cznih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation on a chiral column. csfarmacie.cz

A patent for the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine, another name for the target compound, reported the use of HPLC to confirm the purity of the product, which was found to be 98.98%. google.com

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. However, some suppliers specify that the purity of α-[2-(Methylamino)ethyl]benzyl alcohol is determined by GC, suggesting direct analysis is feasible. ptfarm.pl

In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. For the analysis of related compounds like benzyl (B1604629) alcohol, capillary columns such as DB-5MS have been utilized with a temperature-programmed oven to ensure good separation. nih.gov The analysis of 1-methyl-3-phenylpropylamine (B141231) enantiomers (as N-TFA derivatives) has been demonstrated on a chiral GC column. beilstein-journals.org

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

Table 1: Representative Chromatographic Conditions for the Analysis of this compound and Related Compounds

Parameter HPLC (Reversed-Phase) HPLC (Chiral) GC-FID/MS
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm) Chiral Stationary Phase (e.g., Chiralpak AD-H) Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic Acid Hexane/Isopropanol Helium or Nitrogen
Flow Rate/Gas Flow 1.0 mL/min 0.5 - 1.0 mL/min 1-2 mL/min
Temperature Ambient or controlled (e.g., 40°C) Ambient Temperature programmed (e.g., 60°C initial, ramp to 270°C)
Detector UV (e.g., 220 nm or 254 nm) UV or CD FID or Mass Spectrometer
Injection Volume 10-20 µL 10-20 µL 1 µL (split or splitless)

This table presents example parameters based on published methods for structurally similar compounds and should be optimized for the specific analysis of this compound.

Spectrometric Techniques

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound, as well as for its quantification, especially when coupled with chromatographic separation.

Mass Spectrometry (MS):

When coupled with GC or LC, mass spectrometry provides highly sensitive and selective detection. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule in the mass spectrometer is unique and acts as a "molecular fingerprint," allowing for its identification.

For this compound, electron ionization (EI) is a common ionization technique in GC-MS. The fragmentation of alcohols in EI-MS often involves the loss of a water molecule ([M-18]) and alpha-cleavage. whitman.eduwhitman.edu The presence of a nitrogen atom means the molecular ion will have an odd mass according to the nitrogen rule. libretexts.org Alpha-cleavage adjacent to the nitrogen atom in amines is also a characteristic fragmentation pathway. libretexts.org A GC-MS spectrum of the compound is noted as available in the PubChem database. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantitative analysis in complex matrices. nih.govnih.gov It offers high selectivity by monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural determination of molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra are available for this compound from commercial suppliers. nih.gov

A Chinese patent provides the following ¹H NMR data for N-methyl-3-phenyl-3-hydroxyl-propylamine in deuterated chloroform (B151607) (CDCl₃): δ 1.70–1.90 (m, 2H, CO-CH₂), 2.45 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂), 4.95 (m, 1H, O-CH), 7.22–7.40 (m, 5H, Ar-H). google.com This data is consistent with the structure of the compound.

Table 2: Predicted and Reported Spectrometric Data for this compound

Technique Parameter Expected/Reported Values
Mass Spectrometry (EI) Molecular Ion (M⁺) m/z 165 (odd number due to nitrogen)
Key Fragments Loss of H₂O (m/z 147), cleavage at the benzylic position, cleavage alpha to the nitrogen.
¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) Aromatic protons (~7.2-7.4), CH-OH (~4.9), N-CH₂ (~2.9), N-CH₃ (~2.45), CH₂ (~1.7-1.9)
¹³C NMR Chemical Shifts (δ, ppm) Aromatic carbons, carbinol carbon (CH-OH), amine-adjacent carbons, methyl carbon.

The mass spectrometry fragmentation is predicted based on general principles. The ¹H NMR data is from a patent and may vary slightly depending on the solvent and instrument.

Isotope-Labeled this compound for Research Applications

Isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). princeton.edu These isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass.

In quantitative research, particularly in studies involving mass spectrometry, isotope-labeled analogs of the target compound are invaluable as internal standards. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using LC-MS. wdh.ac.id A known amount of the SIL-IS is added to the sample at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes in chromatography and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the known amount of SIL-IS, a highly accurate and precise quantification can be achieved.

For this compound, a deuterated analog, for instance, with deuterium atoms on the methyl group or the ethyl chain, could be synthesized. The synthesis could potentially involve using a deuterated starting material, such as a deuterated methylating agent or a deuterated form of a precursor in the synthetic pathway. Research on deuterium-labeling of benzyl alcohol has been conducted, which could provide insights into synthetic strategies. researchgate.net

The use of an isotope-labeled internal standard is particularly crucial in complex sample matrices where significant variability in sample recovery and matrix effects are expected.

Future Directions and Emerging Research Avenues for 2 2 Methylamino Ethyl Benzenemethanol

Exploration of Novel Biological Targets

The phenylethanolamine scaffold is a well-established pharmacophore, with many derivatives acting on adrenergic and other receptor systems. mdpi.comnih.gov Future research on 2-[2'-(Methylamino)ethyl]benzenemethanol is likely to extend beyond its presumed adrenergic activity to explore a wider range of biological targets. The synthesis and evaluation of new derivatives will be crucial in this endeavor. nih.gov

Detailed Research Findings:

The exploration of novel biological targets for compounds like this compound is a growing area of interest in medicinal chemistry. The core structure is a key component in a variety of bioactive molecules. mdpi.comresearchgate.net Research into related amino alcohol scaffolds has shown promise in identifying leads for antibiotics and antifungals. nih.gov For instance, modifications to the aromatic ring and the amine group can significantly alter the biological activity profile of the parent compound. nih.gov

A key future direction will be the systematic screening of this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels. This could uncover unexpected activities and open up new therapeutic possibilities. For example, some phenylethylamines have shown activity at serotonin (B10506) (5-HT) receptors, dopamine (B1211576) transporters (DAT), and monoamine oxidase (MAO) enzymes. mdpi.com Furthermore, the synthesis of novel derivatives, such as those incorporating different heterocyclic rings, could lead to compounds with unique pharmacological profiles. beilstein-journals.org The development of second-generation inhibitors based on the phenylethanolamine scaffold has already yielded compounds with high affinity and specificity for targets like phenylethanolamine N-methyltransferase (PNMT). nih.gov

Integration with Advanced Materials Science

The unique chemical properties of this compound, particularly the presence of both a hydroxyl and an amino group, make it an interesting candidate for integration into advanced materials. These functional groups can participate in polymerization reactions and can be used to functionalize existing polymer backbones. bezwadabiomedical.com

Detailed Research Findings:

The field of materials science is increasingly looking towards biologically-inspired and biocompatible molecules for the creation of new functional materials. Amino alcohols, as a class, are being explored for the development of biodegradable and biocompatible polymers. bezwadabiomedical.comnih.gov These materials have potential applications in medical devices, drug delivery systems, and tissue engineering. bezwadabiomedical.comnih.gov

Future research could focus on using this compound as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, it could be incorporated into poly(ester amide) elastomers, which have shown excellent mechanical properties and biocompatibility. nih.gov The presence of the amine and hydroxyl groups could also be exploited to create stimuli-responsive materials. nih.govmdpi.com For instance, polymers functionalized with this compound could exhibit changes in their physical or chemical properties in response to changes in pH or temperature, making them suitable for applications in targeted drug delivery or as sensors. nih.govmdpi.com The self-assembly of amphiphilic derivatives of this compound could also be explored for the creation of nanostructured materials for various biomedical applications. nih.gov

Chemoinformatics and Big Data Approaches in this compound Research

Chemoinformatics and big data are transforming drug discovery and chemical research by enabling the analysis of vast datasets to predict the properties and activities of molecules. nih.govnih.gov For a compound like this compound, these computational approaches can accelerate the exploration of its potential applications.

Detailed Research Findings:

Computational tools are becoming indispensable in modern medicinal chemistry. ethz.chnih.gov Machine learning models, for example, can be trained on large datasets of chemical structures and their corresponding biological activities to predict the polypharmacology of new compounds, including potential off-target effects. nih.govnumberanalytics.com This is particularly relevant for phenylethanolamine derivatives, which are known to interact with multiple targets. mdpi.com

Future research will likely involve the use of in silico screening methods to predict the binding of this compound and its virtual derivatives to a wide range of protein targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand the relationship between the chemical structure of its derivatives and their biological activity, guiding the design of more potent and selective compounds. frontiersin.orgresearchgate.net Furthermore, big data analysis of chemical databases can help in identifying existing compounds with similar structures and potentially similar biological activities, providing a starting point for further investigation. researchgate.net These computational approaches, combined with experimental validation, will be crucial in unlocking the full potential of this compound and its analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.